N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of tryptamine with a suitable brominating agent to introduce the bromo group at the 6-position of the indole ring. This is followed by the reaction with 2,2-dimethylpropanoyl chloride to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-3-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of the bromo group at the 6-position of the indole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. Additionally, the 2,2-dimethylpropanamide moiety provides steric hindrance, which can affect the compound’s overall stability and binding properties .
Properties
CAS No. |
86626-36-0 |
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Molecular Formula |
C15H19BrN2O |
Molecular Weight |
323.23 g/mol |
IUPAC Name |
N-[2-(6-bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H19BrN2O/c1-15(2,3)14(19)17-7-6-10-9-18-13-8-11(16)4-5-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) |
InChI Key |
QSKTUNDTWHGOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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